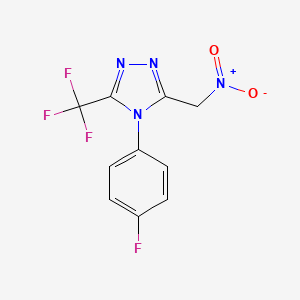
4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a fluorophenyl group, a nitromethyl group, and a trifluoromethyl group attached to the triazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction between 4-fluorobenzaldehyde and hydrazine hydrate can yield the corresponding hydrazone, which can then undergo cyclization to form the triazole ring.
-
Introduction of the Nitromethyl Group: : The nitromethyl group can be introduced through a nitration reaction. This involves the reaction of the triazole intermediate with nitromethane in the presence of a suitable catalyst, such as sulfuric acid or nitric acid, under controlled temperature conditions.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a base, such as potassium carbonate, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitromethyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, the nitromethyl group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.
相似化合物的比较
Similar Compounds
- 4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 4-(4-bromophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- 4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
Uniqueness
4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZAQANHBCOWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)
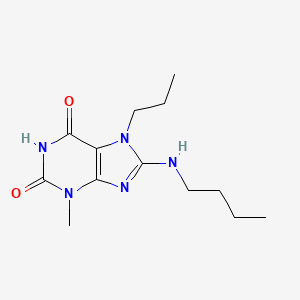
![1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2812315.png)
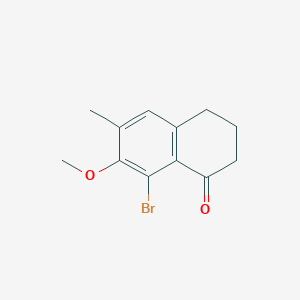
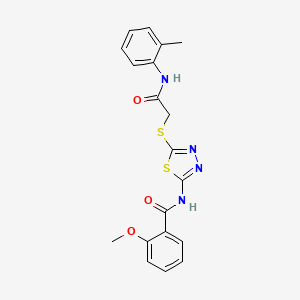
![(E)-N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812319.png)

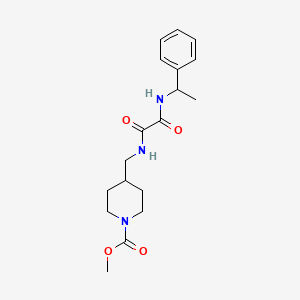
![1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE](/img/structure/B2812327.png)
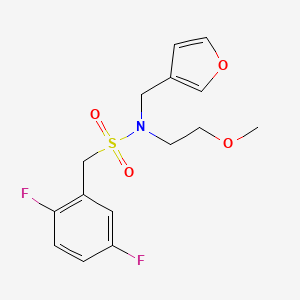
![(2S)-2-[2-(propan-2-yl)phenyl]pyrrolidine](/img/structure/B2812329.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)


